3-Fluoro-2-methoxybenzenemethanol

Übersicht

Beschreibung

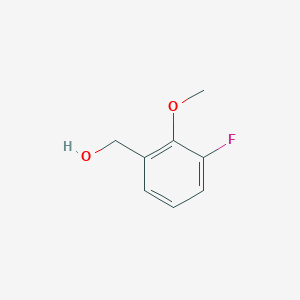

3-Fluoro-2-methoxybenzenemethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxybenzenemethanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (3-Fluoro-2-methoxybenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-methoxybenzenemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (3-Fluoro-2-methoxybenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can yield (3-Fluoro-2-methoxyphenyl)methane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Various nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: (3-Fluoro-2-methoxybenzaldehyde)

Reduction: (3-Fluoro-2-methoxyphenyl)methane

Substitution: Products depend on the nucleophile used, such as (3-Fluoro-2-methoxyphenyl)thiol or (3-Fluoro-2-methoxyphenyl)amine.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-methoxybenzenemethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-methoxybenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Fluoro-2-methoxybenzaldehyde): The aldehyde derivative of 3-Fluoro-2-methoxybenzenemethanol.

(3-Fluoro-2-methoxyphenyl)methane: The fully reduced form of the compound.

(3-Fluoro-2-methoxyphenyl)thiol: A thiol derivative obtained through substitution reactions.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-Fluoro-2-methoxybenzenemethanol, also known as a fluorinated phenolic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a fluorine atom on the aromatic ring, which can significantly influence its biological properties. The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 3-Fluoro-2-methoxybenzene + Alkali Metal Hydride | Reflux in solvent |

| 2 | Reduction | 3-Fluoro-2-methoxybenzaldehyde + Reducing Agent | Ambient temperature |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research on nucleoside analogues has shown that modifications in the structure can lead to enhanced activity against viruses such as Hepatitis B Virus (HBV). A related compound demonstrated an EC50 value of 7.8 nM against HBV, indicating that similar modifications could be explored for this compound to enhance its antiviral properties .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. In vitro studies have indicated that fluorinated phenolic compounds can modulate the production of reactive oxygen species (ROS) in activated neutrophils, which are crucial in inflammatory responses. This modulation could lead to decreased tissue damage during inflammatory processes .

Case Studies

- Inhibition of HBV : A study investigated the inhibition of HBV polymerase by structurally similar compounds. The results indicated that certain fluorinated analogues exhibited significant antiviral activity with low cytotoxicity, suggesting a promising avenue for further exploration with this compound .

- Neutrophil Activation : Another study focused on the effects of phenolic compounds on neutrophil superoxide production. The findings revealed that specific modifications in the molecular structure could either enhance or inhibit superoxide generation, which is critical for understanding the anti-inflammatory potential of this compound .

The biological activity of this compound may be attributed to several mechanisms:

- Modulation of Enzymatic Activity : The presence of fluorine and methoxy groups can influence enzyme interactions, potentially leading to inhibition or activation of specific pathways involved in viral replication or inflammatory responses.

- Reactive Oxygen Species (ROS) Regulation : By affecting neutrophil function and ROS production, this compound may help mitigate oxidative stress associated with various diseases.

Eigenschaften

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGVZYJECZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626330 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303043-91-6 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.